molecular formula C10H11NO6 B1417298 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester CAS No. 308815-81-8

2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester

Cat. No.: B1417298
CAS No.: 308815-81-8
M. Wt: 241.2 g/mol
InChI Key: HNFVHTJFCGBTSS-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a nitro group, a hydroxymethyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester typically involves the following steps:

    Nitration: The starting material, 4-hydroxybenzyl alcohol, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Esterification: The nitrated product is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.

    Phenoxyacetic Acid Formation: The final step involves the reaction of the esterified product with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Oxidation: 2-[4-(Carboxymethyl)-2-nitrophenoxy]acetic acid.

    Reduction: 2-[4-(Hydroxymethyl)-2-aminophenoxy]acetic acid methyl ester.

    Substitution: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid.

Scientific Research Applications

2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid: Lacks the methyl ester group but shares similar structural features.

    4-(Hydroxymethyl)-2-nitrophenol: Lacks the acetic acid moiety but contains the hydroxymethyl and nitro groups.

    2-[4-(Aminomethyl)-2-nitrophenoxy]acetic acid methyl ester: Contains an amino group instead of a hydroxymethyl group.

Uniqueness

2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and hydroxymethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-4,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFVHTJFCGBTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655491
Record name Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308815-81-8
Record name Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
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